molecular formula C23H18N2O4 B14972381 Ethyl 4-{[(3-phenyl-2,1-benzoxazol-5-yl)carbonyl]amino}benzoate

Ethyl 4-{[(3-phenyl-2,1-benzoxazol-5-yl)carbonyl]amino}benzoate

Cat. No.: B14972381
M. Wt: 386.4 g/mol
InChI Key: UMRGATLUBVBFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)BENZOATE is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)BENZOATE typically involves the condensation of 2-aminophenol with various aldehydes or ketones, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts. For example, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used in water under reflux conditions to achieve high yields .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including ETHYL 4-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)BENZOATE, often involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary depending on the desired product and include solvents like dimethyl sulfoxide (DMSO) and catalysts like copper (II) oxide nanoparticles .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring.

Scientific Research Applications

ETHYL 4-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)BENZOATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 4-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit DNA topoisomerases, enzymes involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making these compounds potential candidates for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL 4-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)BENZOATE include other benzoxazole derivatives such as:

  • 5-nitro-2-(4-butylphenyl)benzoxazole
  • 2-(4-butylphenyl)oxazolo[4,5-b]pyridine

Uniqueness

ETHYL 4-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)BENZOATE is unique due to its specific structure, which imparts distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 4-[(3-phenyl-2,1-benzoxazole-5-carbonyl)amino]benzoate

InChI

InChI=1S/C23H18N2O4/c1-2-28-23(27)16-8-11-18(12-9-16)24-22(26)17-10-13-20-19(14-17)21(29-25-20)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,24,26)

InChI Key

UMRGATLUBVBFMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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